
6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid is a fluorinated quinoline derivative known for its significant biological and chemical properties. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of anticancer and antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . The intermediate is then further reacted with various substituted amines to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method significantly reduces reaction time and improves the overall yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes like histone deacetylases (HDACs), which play a role in regulating gene expression by removing acetyl groups from histone proteins.
Pathways Involved: The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic Acid
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic Acid
Comparison: 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid stands out due to its dual fluorine substitution, which enhances its biological activity and chemical stability compared to its mono-fluorinated or non-fluorinated counterparts . This unique substitution pattern contributes to its potent anticancer properties and makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C16H9F2NO2 |
|---|---|
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
6,7-difluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9F2NO2/c17-12-6-10-11(16(20)21)7-14(9-4-2-1-3-5-9)19-15(10)8-13(12)18/h1-8H,(H,20,21) |
InChI-Schlüssel |
GBSHBAUNDFZKDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


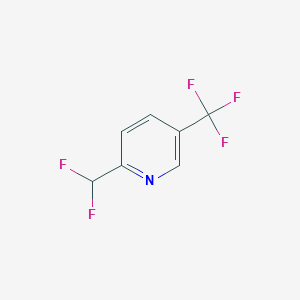
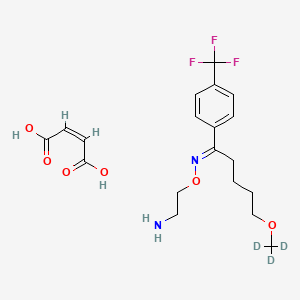
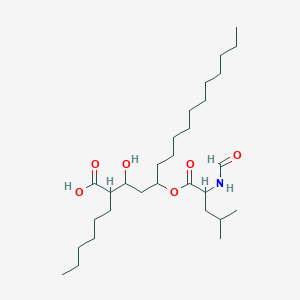

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
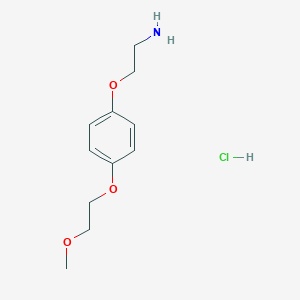


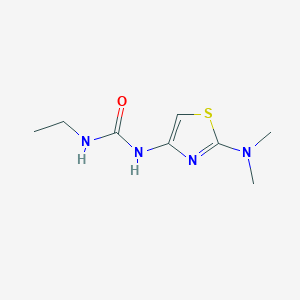
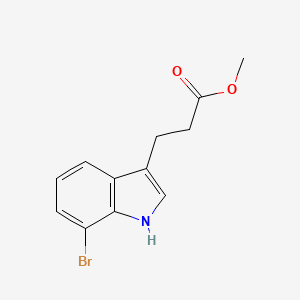
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)


